Benzyl N-[3-(2-[[(benzyloxy)carbonyl]amino]ethyl)phenyl]carbamate
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Overview
Description
Benzyl N-[3-(2-[[(benzyloxy)carbonyl]amino]ethyl)phenyl]carbamate is a compound that belongs to the class of carbamates. Carbamates are widely used in organic synthesis as protecting groups for amines due to their stability and ease of removal under mild conditions . This compound is particularly significant in the synthesis of peptides and other complex organic molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl N-[3-(2-[[(benzyloxy)carbonyl]amino]ethyl)phenyl]carbamate typically involves the reaction of benzyl chloroformate with an amine. The reaction is carried out under vigorous stirring and at room temperature. The product is then isolated by filtration and purified .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using large reactors and continuous flow processes. The use of automated systems ensures consistent quality and high yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions
Substitution: The compound can undergo nucleophilic substitution reactions, where the benzyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic conditions.
Major Products
The major products formed from these reactions include benzyl alcohol derivatives, primary amines, and substituted carbamates .
Scientific Research Applications
Benzyl N-[3-(2-[[(benzyloxy)carbonyl]amino]ethyl)phenyl]carbamate is extensively used in scientific research due to its versatility:
Mechanism of Action
The mechanism of action of Benzyl N-[3-(2-[[(benzyloxy)carbonyl]amino]ethyl)phenyl]carbamate involves the formation of stable carbamate bonds with amines. This stability allows for the protection of amine groups during chemical reactions. The compound can be selectively deprotected under mild conditions, releasing the free amine for further reactions . The molecular targets include amine groups in peptides and proteins, and the pathways involved include nucleophilic substitution and hydrolysis reactions .
Comparison with Similar Compounds
Similar Compounds
Benzyl carbamate: Similar in structure but lacks the additional phenyl and ethyl groups.
tert-Butyl N-(benzyloxy)carbamate: Contains a tert-butyl group instead of a benzyl group, offering different stability and reactivity.
N-Boc-ethanolamine: Contains a tert-butoxycarbonyl group and is used as a protecting group for amines.
Uniqueness
Benzyl N-[3-(2-[[(benzyloxy)carbonyl]amino]ethyl)phenyl]carbamate is unique due to its specific structure, which provides a balance of stability and reactivity. This makes it particularly useful in complex organic synthesis, where selective protection and deprotection of amine groups are required .
Properties
Molecular Formula |
C24H24N2O4 |
---|---|
Molecular Weight |
404.5 g/mol |
IUPAC Name |
benzyl N-[3-[2-(phenylmethoxycarbonylamino)ethyl]phenyl]carbamate |
InChI |
InChI=1S/C24H24N2O4/c27-23(29-17-20-8-3-1-4-9-20)25-15-14-19-12-7-13-22(16-19)26-24(28)30-18-21-10-5-2-6-11-21/h1-13,16H,14-15,17-18H2,(H,25,27)(H,26,28) |
InChI Key |
DQTDPGTXQWYZAI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NCCC2=CC(=CC=C2)NC(=O)OCC3=CC=CC=C3 |
Origin of Product |
United States |
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